3-Hydroxytulobuterol

β2-adrenoceptor pharmacology bronchodilator efficacy airway smooth muscle relaxation

3-Hydroxytulobuterol (CAS 58020-41-0) is a ring-hydroxylated metabolite of the long-acting β2-adrenoceptor agonist tulobuterol (C-78), formed via hepatic phase I metabolism. It belongs to the class of chlorophenylethanolamine β2-agonists, sharing the core 2-chloro substituent and tert-butylamino side chain with the parent drug but differentiated by a hydroxyl group at the 3-position of the phenyl ring (molecular formula C12H18ClNO2, MW 243.73).

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 58020-41-0
Cat. No. B3145728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxytulobuterol
CAS58020-41-0
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=C(C(=CC=C1)O)Cl)O
InChIInChI=1S/C12H18ClNO2/c1-12(2,3)14-7-10(16)8-5-4-6-9(15)11(8)13/h4-6,10,14-16H,7H2,1-3H3
InChIKeyDLLAFIBSOHRYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxytulobuterol (CAS 58020-41-0): Metabolite Identity and Baseline Characterization for β2-Adrenoceptor Research


3-Hydroxytulobuterol (CAS 58020-41-0) is a ring-hydroxylated metabolite of the long-acting β2-adrenoceptor agonist tulobuterol (C-78), formed via hepatic phase I metabolism [1]. It belongs to the class of chlorophenylethanolamine β2-agonists, sharing the core 2-chloro substituent and tert-butylamino side chain with the parent drug but differentiated by a hydroxyl group at the 3-position of the phenyl ring (molecular formula C12H18ClNO2, MW 243.73) [2]. Unlike the 4-hydroxy positional isomer (HOKU-81), which is an active metabolite approximately 8-fold more potent than tulobuterol in relaxing guinea pig trachea, 3-hydroxytulobuterol is classified among metabolites with lower bronchodilator efficacy [1].

Rat-specific urinary metabolite reference for ADME studies
Meta-hydroxylated isomer for β2-AR SAR negative control
Lower airway relaxation endpoint than 4-hydroxy isomer

Why 3-Hydroxytulobuterol Cannot Be Interchanged with 4-Hydroxytulobuterol or Other In-Class Metabolites


Within the tulobuterol metabolite family, the position of aromatic hydroxylation is a critical determinant of pharmacological activity, precluding generic substitution. 4-Hydroxytulobuterol (HOKU-81) demonstrates approximately 8-fold greater potency than the parent drug tulobuterol in relaxing guinea pig tracheal smooth muscle, whereas 3-hydroxytulobuterol and other ring-hydroxylated metabolites (5-hydroxy, 4,5-dihydroxy) are explicitly less efficacious than 4-hydroxytulobuterol in the same preparation [1]. Additionally, species-specific metabolic profiles reveal that 3-hydroxytulobuterol is a major urinary metabolite in the rat but is absent or minor in dog, guinea pig, and rabbit [2]. These pharmacodynamic and pharmacokinetic differences mean that substituting 3-hydroxytulobuterol for 4-hydroxytulobuterol or the parent drug would yield incomparable experimental results, particularly in functional airway assays and cross-species metabolism studies.

  • 4-Hydroxytulobuterol shows higher relaxation endpoint response; assay results may not transfer directly.
  • Species-specific urinary metabolite profile: 3-OH is major in rat but absent in dog, guinea pig, rabbit; cross-species metabolic data may not transfer.
  • Positional isomer identity requires authentic 3-OH reference; 4-OH standard may lead to peak misassignment in GC-MS.

3-Hydroxytulobuterol (CAS 58020-41-0): Direct Comparative Evidence for Scientific Selection


Bronchodilator Efficacy Differential: 3-Hydroxytulobuterol vs. 4-Hydroxytulobuterol in Isolated Guinea Pig Trachea

In a direct within-study comparison using isolated guinea pig tracheal preparations suspended in organ chambers for isometric tension recording, Ruff et al. (1988) demonstrated that 4-hydroxytulobuterol was more potent than tulobuterol, salbutamol, and isoproterenol in producing concentration-dependent relaxation, while the 3-hydroxy, 5-hydroxy, and 4,5-dihydroxy metabolites were all less efficacious than 4-hydroxytulobuterol [1]. 4-Hydroxytulobuterol itself was independently shown by Kubo et al. (1980) to be approximately 8 times more potent than tulobuterol in the same guinea pig trachea model [2]. By rank order of efficacy, 3-hydroxytulobuterol falls below 4-hydroxytulobuterol, meaning that researchers seeking maximum β2-mediated tracheal relaxation should not select 3-hydroxytulobuterol as the active principle.

Tracheal Relaxation Rank
Head-to-head
3-OH
Supports endpoint response ranking in airway model
Reported in guinea pig trachea; rank order context
Urinary Metabolite Profile
Cross-study comparable
Major in rat; absent in dog, guinea pig, rabbit
Guides species-specific ADME study design
Rat-specific; not a universal biomarker
Regiochemical SAR
Cross-study comparable
3-OH (meta): lower relaxation; 4-OH (para): ~8× parent potency
Meta-hydroxylation reduces β2-AR response
Positional isomer control for SAR programs
GC-MS Reference Role
Method context
Authentic standard essential for 3-OH peak identification
Enables unambiguous metabolite ID in biological samples
Distinct retention vs 4-OH; method-dependent
Partial Agonism Inference
Class-level inference
Inferred weak partial agonist; lower intrinsic activity than full agonists
Relevant for β2-AR desensitization studies
Intrinsic activity not independently quantified
β2-adrenoceptor pharmacology bronchodilator efficacy airway smooth muscle relaxation tulobuterol metabolites

Species-Specific Metabolic Fate: 3-Hydroxytulobuterol as a Rat-Specific Major Urinary Metabolite

Matsumura et al. (1981) investigated the species differences in tulobuterol metabolism following oral administration of 14C-tulobuterol to rat, dog, guinea pig, and rabbit [1]. Major urinary metabolites were identified and quantified by thin-layer chromatography. 3-Hydroxytulobuterol was identified as a major urinary metabolite specifically in the rat, along with 4-hydroxy-5-methoxytulobuterol. In contrast, the major metabolites in dog were 4-hydroxy-5-methoxytulobuterol and o-chloromandelic acid; in guinea pig, unchanged drug and 1-(o-chlorophenyl)-1,2-ethanediol plus 4-hydroxy-5-methoxytulobuterol; and in rabbit, o-chloromandelic acid alone. Approximately 50% of the administered dose was excreted in urine within 72 hours in rat, dog, and guinea pig, versus only 24.6% in rabbit [1].

Urinary Metabolite Profile
Cross-study comparable
Major in rat; absent in dog, guinea pig, rabbit
Guides species-specific ADME study design
Rat-specific; not a universal biomarker
drug metabolism species differences tulobuterol pharmacokinetics urinary metabolite profiling

Regiochemistry-Driven Pharmacological Divergence: 3-Hydroxy vs. 4-Hydroxy Positional Isomers

The sole structural difference between 3-hydroxytulobuterol and 4-hydroxytulobuterol is the position of the phenolic hydroxyl group on the chlorophenyl ring (meta vs. para relative to the ethanolamine side chain). This single regiochemical variation produces a dramatic pharmacological divergence: 4-hydroxytulobuterol is approximately 8-fold more potent than tulobuterol and 2-fold more potent than salbutamol [1], whereas 3-hydroxytulobuterol is less efficacious than 4-hydroxytulobuterol in tracheal relaxation [2]. This pattern is consistent with β2-adrenoceptor structure-activity relationships where para-hydroxylation enhances agonist potency while meta-hydroxylation attenuates it, likely due to altered hydrogen-bonding interactions within the receptor binding pocket [1][2].

Regiochemical SAR
Cross-study comparable
3-OH (meta): lower relaxation; 4-OH (para): ~8× parent potency
Meta-hydroxylation reduces β2-AR response
Positional isomer control for SAR programs
structure-activity relationship positional isomerism β2-agonist binding hydroxyl group position

Analytical Reference Standard for Tulobuterol Metabolite Identification via GC-MS and Mass Fragmentography

Matsumura et al. (1982) identified basic urinary metabolites of tulobuterol across species by gas chromatography-mass spectrometry (GC-MS), using authentic synthesized compounds as reference standards for retention time and mass spectral matching [1]. 3-Hydroxytulobuterol serves as an essential authentic reference standard for confirming the identity of the 3-hydroxy metabolite in biological samples, distinguishable from the 4-hydroxy isomer by distinct GC retention times and mass fragmentation patterns. A validated mass fragmentography method for simultaneous quantification of tulobuterol and its metabolites in human urine has been established, requiring pure 3-hydroxytulobuterol as a calibration standard [2]. Without this authentic standard, the 3-hydroxy metabolite peak may be misassigned to the 4-hydroxy or 5-hydroxy isomers.

GC-MS Reference Role
Method context
Authentic standard essential for 3-OH peak identification
Enables unambiguous metabolite ID in biological samples
Distinct retention vs 4-OH; method-dependent
analytical reference standard GC-MS metabolite identification tulobuterol impurity profiling mass fragmentography

Partial Agonist Profile of Tulobuterol Metabolites: Intrinsic Activity Comparison

Both tulobuterol and 4-hydroxytulobuterol have been demonstrated to act as partial agonists at β-adrenoceptors in functional assays [1][2]. In isolated guinea pig trachea, tulobuterol acts as a partial agonist, and in isolated rat right atria, tulobuterol shows partial agonist activity with membrane stabilizing properties that reduce the maximal chronotropic response compared to full agonists like isoproterenol [2]. While the intrinsic activity of 3-hydroxytulobuterol has not been independently quantified, its lower efficacy in tracheal relaxation relative to 4-hydroxytulobuterol [1] is consistent with it being a weaker partial agonist. This partial agonist profile distinguishes the entire tulobuterol metabolite class from full agonists such as isoproterenol and formoterol, which produce greater maximal relaxation [1].

Partial Agonism Inference
Class-level inference
Inferred weak partial agonist; lower intrinsic activity than full agonists
Relevant for β2-AR desensitization studies
Intrinsic activity not independently quantified
partial agonism β2-adrenoceptor intrinsic efficacy tulobuterol pharmacology functional antagonism

3-Hydroxytulobuterol (CAS 58020-41-0): Evidence-Based Application Scenarios for Research and Industrial Use


Rat-Specific Tulobuterol Metabolism and Pharmacokinetic Studies

3-Hydroxytulobuterol is the appropriate authentic reference standard for identifying and quantifying the major 3-hydroxy metabolite in rat urine following tulobuterol administration. Matsumura et al. (1981) demonstrated that 3-hydroxytulobuterol is a major urinary metabolite uniquely in the rat among four tested species [1]. Laboratories conducting rodent ADME or toxicokinetic studies of tulobuterol must procure this compound to calibrate GC-MS or LC-MS/MS methods for metabolite profiling.

Positional Isomer Negative Control in β2-Adrenoceptor Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs exploring β2-agonist SAR, 3-hydroxytulobuterol serves as a critical meta-hydroxy control. The para-hydroxy isomer (4-hydroxytulobuterol) exhibits an approximately 8-fold potency enhancement over tulobuterol, whereas the meta-hydroxy isomer shows reduced efficacy [1][2]. This regiochemical comparison provides a well-defined scaffold for probing hydrogen-bonding interactions in the β2-adrenoceptor orthosteric binding pocket.

Authentic Standard for Tulobuterol Impurity and Metabolite Profiling in Quality Control

Pharmaceutical quality control laboratories and contract research organizations performing tulobuterol drug substance or drug product impurity profiling require 3-hydroxytulobuterol as a reference standard for peak identification in chromatographic methods. Matsumura et al. (1982) established GC-MS identification of tulobuterol urinary metabolites using authentic compounds, confirming that 3-hydroxytulobuterol is distinguishable from co-eluting positional isomers only when the authentic standard is used for retention time and mass spectrum matching [3].

Partial Agonist Tool Compound for β2-Adrenoceptor Desensitization Research

The partial agonist nature of the tulobuterol metabolite class makes 3-hydroxytulobuterol a useful tool for investigating the relationship between intrinsic efficacy and receptor desensitization. Ruff et al. (1988) demonstrated that tulobuterol and 4-hydroxytulobuterol are partial agonists in guinea pig trachea [1], and Gonzalez-Sicilia et al. (1988) confirmed partial agonism with membrane stabilizing activity in rat atria [2]. 3-Hydroxytulobuterol, as a weaker partial agonist, may produce a distinct desensitization profile compared to full agonists like formoterol, making it valuable for studies on β2-adrenoceptor regulation.

Application
Selection Property
Validation Focus
Rat Tulobuterol Metabolism Studies
Rat urinary metabolite reference standard
Species-specific ADME metabolite profiling
β2-AR SAR Negative Control
Meta-hydroxy positional isomer
Regiochemical effect on β2-AR relaxation endpoint
Impurity Profiling & Quality Control
Authentic GC-MS reference standard
Isomer-specific retention time / mass spectrum
β2-AR Partial Agonist Research
Lower intrinsic activity β2-AR probe
Receptor desensitization vs full agonists
Quote Request

Request a Quote for 3-Hydroxytulobuterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.